R-omeprazole shares its core structure with omeprazole, consisting of a benzimidazole ring linked to a pyridine ring via a methylsulfinyl bridge. [] The chiral center at the sulfur atom of the sulfoxide group differentiates R-omeprazole from its S-enantiomer. [, ] This subtle structural difference significantly influences its interaction with chiral environments like enzyme active sites and chiral selectors used in chromatography. [, , ]
R-omeprazole, like other PPIs, undergoes acid-catalyzed activation in the acidic environment of the gastric parietal cells. [] This activation involves a series of protonation and rearrangement steps, leading to the formation of a reactive sulfenamide intermediate. [] This reactive intermediate then binds covalently to cysteine residues within the H+,K+-ATPase enzyme, irreversibly inhibiting its activity and reducing gastric acid secretion. [, ] While this mechanism is shared with S-omeprazole, the enantiomers exhibit differences in the rate and extent of these reactions due to their distinct interactions with the chiral enzyme active site. [, , ]
The mechanism of action of R-omeprazole in inhibiting gastric acid secretion mirrors that of other PPIs. [, ] After acid-catalyzed activation within the parietal cells, the reactive sulfenamide intermediate generated from R-omeprazole forms a disulfide bond with cysteine residues in the H+,K+-ATPase enzyme. [] This covalent modification irreversibly inactivates the enzyme, thereby blocking the final step of acid secretion into the gastric lumen. [, ] Although R-omeprazole shares this mechanism with its S-enantiomer, the enantiomers might exhibit different binding affinities and interaction kinetics with the enzyme. [, ]
Evaluating CYP2C19 Activity: R-omeprazole serves as a specific substrate probe for CYP2C19, a key drug-metabolizing enzyme. [, , , ] Its rate of 5-hydroxylation, primarily mediated by CYP2C19, helps assess enzyme activity in individuals and study factors affecting CYP2C19 expression. [, , ]
Investigating Drug-Drug Interactions: Researchers utilize R-omeprazole to investigate potential drug-drug interactions mediated by CYP2C19. [, , ] Co-administration studies with R-omeprazole help determine if a drug inhibits or induces CYP2C19 activity, potentially altering the metabolism and clearance of co-administered drugs. [, , ]
Understanding Stereoselective Metabolism: The distinct metabolic fates of R- and S-omeprazole offer valuable insights into the stereoselective nature of drug metabolism. [, , ] Studying their metabolism helps understand how the body handles chiral drugs differently, influencing drug efficacy and potential adverse effects. [, , ]
Developing Chiral Separation Techniques: The need to separate R- and S-omeprazole for research purposes drives the development and optimization of chiral separation techniques like chiral chromatography. [, ]
Investigating Non-neuronal Cholinergic System: Studies utilize R-omeprazole, along with its S-enantiomer, to investigate the role of the non-neuronal cholinergic system in various physiological processes, including cognitive function. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: